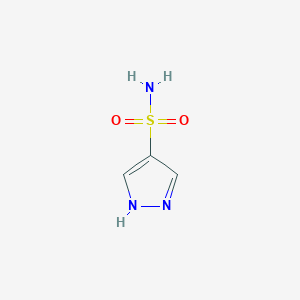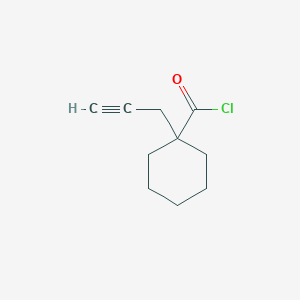
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid consists of an amino group (-NH2), a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a hydroxy group (-OH) attached to a phenyl ring .Physical And Chemical Properties Analysis
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid is a solid that should be stored at room temperature . The molecular weight is 211.21 and the molecular formula is C10H13NO4 .Wissenschaftliche Forschungsanwendungen
-
Proteomics Research
-
Metabolite of Levodopa
-
Pharmaceutical Intermediates
-
Antioxidant Activity
-
Caffeine Metabolite
- Application : “2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid” is a caffeine metabolite .
- Method of Application : This compound is formed in the body as a result of caffeine metabolism .
- Results or Outcomes : This compound has shown high antioxidant activity . It is also a very sensitive biomarker for the consumption of relatively small amounts of coffee .
-
Inhibition of Prostaglandin E Production
Eigenschaften
IUPAC Name |
2-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-3-6(2-7(12)5-8)4-9(11)10(13)14/h2-3,5,9,12H,4,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPJIPZODIUZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)


![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)



![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)


